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molecular formula C9H11ClO B162340 2-(4-Chlorophenyl)propan-2-ol CAS No. 1989-25-9

2-(4-Chlorophenyl)propan-2-ol

Cat. No. B162340
M. Wt: 170.63 g/mol
InChI Key: JQZCRSDZIWKYBF-UHFFFAOYSA-N
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Patent
US07893099B2

Procedure details

To a suspension of sodium hydride (5.63 mg, 0.117 mmol) in ether was added a solution of 2-(4-chloro-phenyl)-propan-2-ol (CAS 1989-25-9) in ether (1.5 ml) at 0° C. The mixture was stirred for 90 minutes, then trichloroacetonitrile (112 μl, 1.11 mmol) was added and stirring was continued for 3 h at 0° C. Then all volatiles were removed and pentane (1 ml) and MeOH (4.74 μl) were added. The suspension was stirred for 1 h. Filtration and concentration of the filtrate yielded the title compound in a mixture with 2-(4-chloro-phenyl)-propan-2-ol which was used in the next reaction step without further purification.
Quantity
5.63 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([OH:13])([CH3:12])[CH3:11])=[CH:6][CH:5]=1.[Cl:14][C:15]([Cl:19])([Cl:18])[C:16]#[N:17]>CCOCC>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([O:13][C:16](=[NH:17])[C:15]([Cl:19])([Cl:18])[Cl:14])([CH3:11])[CH3:12])=[CH:8][CH:9]=1.[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([OH:13])([CH3:11])[CH3:12])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.63 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)(C)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
112 μL
Type
reactant
Smiles
ClC(C#N)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 3 h at 0° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then all volatiles were removed
ADDITION
Type
ADDITION
Details
pentane (1 ml) and MeOH (4.74 μl) were added
STIRRING
Type
STIRRING
Details
The suspension was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the filtrate

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C)(C)OC(C(Cl)(Cl)Cl)=N
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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